molecular formula C20H19N3O4S B2597872 2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893096-89-4

2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2597872
CAS No.: 893096-89-4
M. Wt: 397.45
InChI Key: ZCUCCDVVNGGAQN-UHFFFAOYSA-N
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Description

2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is an amidobenzoic acid.

Scientific Research Applications

Biological Activities

The compound and its derivatives have been studied for their biological activities. For instance, thiophene-3-carboxamide derivatives show antibacterial and antifungal activities. These compounds have unique molecular structures, such as intramolecular N-H.N hydrogen bonds forming a pseudo-six-membered ring, which contribute to their biological activities (Vasu et al., 2003).

Enantioselective Synthesis

Enantioselective synthesis using derivatives of this compound has been explored. The synthesis of spiro[pyrrolidin-3,3'-oxindoles], which exhibit significant biological activities, has been achieved with high enantiopurity and structural diversity (Xiao-Hua Chen et al., 2009).

Anticonvulsant Properties

Studies on anticonvulsant enaminones, which include derivatives of this compound, reveal that they possess significant therapeutic potential. The structural characteristics of these compounds, such as the cyclohexene rings and their interaction with aromatic rings, play a critical role in their pharmacological properties (M. Kubicki et al., 2000).

Synthesis of Heterocyclic Compounds

The compound serves as a versatile synthon for the preparation of various heterocyclic compounds. These include thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, which have diverse applications in pharmaceuticals and material sciences (S. El-Meligie et al., 2020).

Antibiotic and Antibacterial Drugs

Some derivatives synthesized from this compound have been studied for their antibiotic and antibacterial properties, indicating their potential in combating bacterial infections (G. Ahmed, 2007).

Synthesis of Polyamides and Polyimides

The compound has also been used in the synthesis of aromatic polyamides and polyimides. These materials are known for their high thermal stability and solubility, making them suitable for various industrial applications (Chin‐Ping Yang & Jiun-Hung Lin, 1995).

Antineoplastic Activity

Several analogues of pyridine-2-carboxaldehyde thiosemicarbazone, derived from this compound, have been synthesized and evaluated for their antineoplastic activity, particularly against leukemia (M. Liu et al., 1996).

Properties

IUPAC Name

2-[[3-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-21-19(27)17-13-6-3-7-14(13)28-20(17)22-18(26)11-4-2-5-12(10-11)23-15(24)8-9-16(23)25/h2,4-5,10H,3,6-9H2,1H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCUCCDVVNGGAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 3
2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 5
2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[[[3-(2,5-dioxo-1-pyrrolidinyl)phenyl]-oxomethyl]amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

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